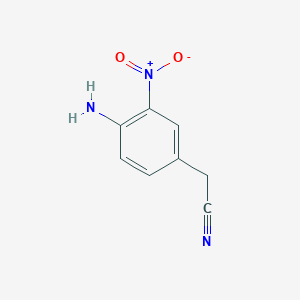

2-(4-Amino-3-nitrophenyl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-amino-3-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-4-3-6-1-2-7(10)8(5-6)11(12)13/h1-2,5H,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNLMWPHWILCLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565034 | |

| Record name | (4-Amino-3-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79545-11-2 | |

| Record name | (4-Amino-3-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 4 Amino 3 Nitrophenyl Acetonitrile

Established Synthetic Routes

Established synthetic pathways to 2-(4-amino-3-nitrophenyl)acetonitrile primarily rely on the manipulation of functional groups on a phenylacetonitrile (B145931) core structure. These methods include multi-step sequences from precursors and sequential nitration and reduction reactions.

Multi-Step Approaches from Precursors

The synthesis of this compound can be achieved through a logical multi-step sequence starting from readily available precursors like 4-aminophenylacetonitrile. A common strategy in aromatic chemistry involves the protection of highly activating functional groups to control the regioselectivity of subsequent reactions.

In a hypothetical multi-step synthesis, the amino group of 4-aminophenylacetonitrile would first be protected, for example, by acetylation to form 2-(4-acetamidophenyl)acetonitrile. This protection serves two purposes: it deactivates the aromatic ring slightly to prevent over-nitration and modulates the directing effect of the substituent. The acetylated intermediate is then subjected to nitration. The acetamido group is an ortho-, para-director. Since the para position is occupied by the cyanomethyl group, the incoming nitro group is directed to the ortho position (position 3). The final step in this sequence is the deprotection of the acetamido group, typically via acid or base hydrolysis, to yield the target compound, this compound. This multi-step approach allows for controlled functionalization of the aromatic ring.

Sequential Nitration and Reduction Strategies on Aromatic Scaffolds

Sequential nitration and reduction strategies are fundamental in the synthesis of polysubstituted aromatic compounds. For this compound, two primary sequential routes can be envisioned, starting from either phenylacetonitrile or p-nitrophenylacetonitrile.

One prominent strategy begins with the nitration of phenylacetonitrile to introduce a nitro group onto the aromatic ring. This is followed by the reduction of the nitro group to an amine. A key intermediate in this process is 2-(4-nitrophenyl)acetonitrile, which can be subsequently reduced to 2-(4-aminophenyl)acetonitrile. The final step would then be a selective nitration of 2-(4-aminophenyl)acetonitrile. The strongly activating amino group directs the electrophilic nitration to the position ortho to it (position 3), yielding the final product.

Alternatively, a process can start with the reduction of a nitroarylacetonitrile. For instance, the catalytic hydrogenation of p-nitrophenylacetonitrile is a well-established method for preparing p-aminophenylacetonitrile google.com. This reduction is often carried out using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere google.com. The resulting 4-aminophenylacetonitrile can then be nitrated to introduce the nitro group at the 3-position. The synthesis of related complex molecules, such as intermediates for PI3K/mTOR inhibitors, has been shown to utilize 2-(4-nitrophenyl)acetonitrile as a starting material, involving subsequent reduction and substitution steps researchgate.net.

Utilization of Acetonitrile (B52724) as a C2N Building Block

Acetonitrile can serve as a versatile C2N building block in organic synthesis, providing the cyanomethyl group in a variety of reactions. researchgate.netntnu.nontnu.no This approach involves the direct cyanomethylation of an appropriately substituted aromatic precursor. For the synthesis of this compound, this would entail the introduction of a -CH2CN group onto a 4-amino-3-nitrobenzene scaffold.

Modern synthetic methods have established that acetonitrile can be activated to form a cyanomethyl radical or anion, which can then be coupled with aromatic rings. researchgate.netntnu.no These transformations can be mediated by transition metal catalysts or can proceed through metal-free radical pathways. While a direct application of this method to synthesize this compound is not prominently documented, the general principles suggest its feasibility. The reaction would involve the coupling of acetonitrile with a derivative of 1-amino-2-nitrobenzene. The success of such a reaction would depend on the reactivity of the aromatic substrate and the specific conditions of the cyanomethylation reaction.

Advanced Synthetic Approaches to Related Arylacetonitriles and Intermediates

Advanced synthetic methods focus on achieving high selectivity and efficiency in the synthesis of arylacetonitriles and their intermediates. These include specialized nitration techniques and adaptations of classical name reactions.

Directional Nitration Techniques for Substituted Phenylacetonitriles

The regioselectivity of the nitration of phenylacetonitrile is a critical factor in the synthesis of its nitro-substituted derivatives. Direct nitration of phenylacetonitrile with a standard mixed acid (concentrated nitric and sulfuric acids) typically yields a mixture of ortho- and para-isomers, with the para-isomer often being the major product, but with significant amounts of the ortho-isomer that can be difficult to separate. google.com

To improve the yield of the desired p-nitrophenylacetonitrile, a key intermediate, directional nitration techniques have been developed. These methods employ specific reagent systems to enhance the steric hindrance around the ortho positions of the phenylacetonitrile, thereby favoring nitration at the para position. One such method involves the use of a mixture of concentrated nitric acid and polyphosphoric acid (PPA). google.com The bulky complex formed is thought to sterically hinder attack at the ortho position. Another approach utilizes a nitrating agent composed of concentrated nitric acid, phosphoric acid, and sulfuric acid. google.com These directional methods significantly increase the yield and purity of p-nitrophenylacetonitrile. google.comgoogle.com

| Nitrating Agent | Reaction Conditions | Yield of p-nitrophenylacetonitrile | Reference |

|---|---|---|---|

| Conc. HNO₃ / Polyphosphoric Acid | Molar ratio of HNO₃ to phenylacetonitrile: 3.5:1, Temperature: 20-25°C, Time: 2 hours | 64.69% | google.com |

| Conc. HNO₃ / H₃PO₄ / H₂SO₄ | Molar ratio of HNO₃:H₃PO₄:H₂SO₄:phenylacetonitrile = 1.145:0.65:1.49:1, Temperature: 15-20°C, Time: 2.5 hours | 70.50% | google.com |

Adaptations of Strecker Synthesis for α-Aminonitriles

The Strecker synthesis is a classic and versatile method for preparing α-aminonitriles, which are precursors to amino acids. organic-chemistry.orgwikipedia.orgmdpi.comnih.gov The reaction is a one-pot, three-component condensation of an aldehyde or ketone, an amine, and a cyanide source (like hydrogen cyanide or its salts). wikipedia.orgmasterorganicchemistry.comchemeurope.com

This methodology can be adapted for the synthesis of intermediates that are structurally related to arylacetonitriles. To synthesize an α-aminonitrile with a substituted phenyl group relevant to this compound, one could start with a substituted benzaldehyde. For instance, using 4-amino-3-nitrobenzaldehyde as the aldehyde component, ammonia as the amine source, and a cyanide salt would lead to the formation of 2-amino-2-(4-amino-3-nitrophenyl)acetonitrile. This product, an α-aminonitrile, contains the same substituted aromatic core as the target compound. The feasibility of using nitro-substituted aromatic aldehydes in Strecker-type reactions is supported by studies on related systems, such as the synthesis of imines from 4-nitrobenzaldehyde. dur.ac.uk While this adaptation yields an α-amino substituted product rather than the direct phenylacetonitrile, it demonstrates the utility of the Strecker reaction in building complex, functionalized aminonitrile structures on an aromatic framework.

Halogenation Strategies for Functionalization

Functionalization of the this compound core structure through halogenation can be approached via two primary strategies: direct electrophilic halogenation of the aromatic ring or transformation of the existing amino group into a halide through a diazonium salt intermediate.

Direct halogenation of the parent molecule presents regioselectivity challenges. The arylamine structure contains both a strongly activating, ortho, para-directing amino group and a deactivating, meta-directing nitro group. The positions ortho and para to the powerful amino directing group are already occupied by the nitro and cyanomethyl groups, respectively. This makes further substitution difficult and can lead to a mixture of products or require harsh reaction conditions.

A more versatile and widely employed strategy for introducing halogens and other functional groups onto an aromatic amine is the Sandmeyer reaction. wikipedia.orgnih.gov This method involves the diazotization of the primary amino group on this compound with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate can then be treated with a copper(I) halide catalyst to precisely replace the diazonium group with a halogen (Cl, Br). wikipedia.org This two-step process provides a reliable pathway for synthesizing halogenated derivatives, which serve as crucial precursors for further cross-coupling reactions. The Sandmeyer reaction is part of a broader class of transformations of diazonium salts that allow for the introduction of various functionalities. wikipedia.orgnih.gov

Table 1: Potential Functionalization of this compound via Sandmeyer-type Reactions

| Starting Material | Reagent | Catalyst | Product | Functional Group Introduced |

| This compound | NaNO₂, HCl; then CuCl | Copper(I) Chloride | 2-(4-Chloro-3-nitrophenyl)acetonitrile | Chloro (-Cl) |

| This compound | NaNO₂, HBr; then CuBr | Copper(I) Bromide | 2-(4-Bromo-3-nitrophenyl)acetonitrile | Bromo (-Br) |

| This compound | NaNO₂, HBF₄; then heat | None (Balz-Schiemann) | 2-(4-Fluoro-3-nitrophenyl)acetonitrile | Fluoro (-F) |

| This compound | NaNO₂, H₂SO₄; then KI | None | 2-(4-Iodo-3-nitrophenyl)acetonitrile | Iodo (-I) |

| This compound | NaNO₂, H₂SO₄; then CuCN | Copper(I) Cyanide | 4-Cyano-2-nitro-phenylacetonitrile | Cyano (-CN) |

Optimization and Mechanistic Insights in Synthetic Pathways

A plausible and common synthetic route to this compound involves the electrophilic nitration of a precursor, 4-aminophenylacetonitrile. The optimization of this pathway is critical for maximizing yield and ensuring the correct regioselectivity.

Enhancements in Reaction Efficiency and Selectivity

To circumvent these issues and enhance selectivity, a common optimization strategy is the protection of the amino group. rsc.org The amine is typically acylated, for instance, with acetic anhydride, to form the corresponding acetanilide, 2-(4-acetamidophenyl)acetonitrile. The acetamido group is still an ortho, para-director but is less activating than a free amino group, which allows for a more controlled and selective nitration. rsc.org The steric bulk of the acetyl group also helps to direct the incoming nitro group to the desired position. Following the nitration step, the acetyl protecting group is readily removed by acid or base hydrolysis to yield the final product. rsc.org

Optimization also involves fine-tuning reaction parameters such as temperature, molar ratios of reagents, and reaction time. nih.govresearchgate.net The use of continuous flow reactors has emerged as a superior method for optimizing nitration processes, offering enhanced control over the reaction's high exothermicity and improving safety and product consistency. beilstein-journals.orgbeilstein-journals.org

Table 2: Comparison of Direct vs. Protected Nitration of 4-Aminophenylacetonitrile

| Nitration Strategy | Key Intermediate | Directing Effect | Expected Major Product | Potential Byproducts | Overall Efficiency |

| Direct Nitration | 4-Aminophenylacetonitrile / Anilinium ion | Activating, o,p-directing (-NH₂) / Deactivating, m-directing (-NH₃⁺) | Mixture of isomers | 2-(4-Amino-2-nitrophenyl)acetonitrile, oxidized products | Low to moderate yield and selectivity |

| Protected Nitration | 2-(4-Acetamidophenyl)acetonitrile | Activating, o,p-directing (-NHCOCH₃) | 2-(4-Acetamido-3-nitrophenyl)acetonitrile | Minimal | High yield and high regioselectivity |

Catalysis in Synthetic Transformations

Catalysis is fundamental to the key transformations in the synthesis of this compound.

Electrophilic Nitration : The nitration of the aromatic ring is a classic example of acid catalysis. Concentrated sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the elimination of a water molecule to generate the highly reactive electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.com This species is then attacked by the electron-rich aromatic ring.

Sandmeyer Reaction : As previously discussed, the conversion of the amino group to a halogen or other functionalities via a diazonium salt is catalyzed by copper(I) salts. wikipedia.org The mechanism is believed to proceed via a radical-nucleophilic aromatic substitution pathway, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. wikipedia.org

Nitrile Synthesis : In routes where the cyanomethyl group is introduced, catalysis plays a significant role. For instance, the reaction of a corresponding benzyl (B1604629) halide with an alkali metal cyanide can be significantly accelerated by a phase-transfer catalyst, which facilitates the transport of the cyanide anion from the aqueous phase to the organic phase where the reaction occurs. scispace.com

Green Chemistry Principles in Synthetic Route Design

Applying the principles of green chemistry to the synthesis of this compound is essential for developing more sustainable and environmentally benign processes.

Prevention : The most effective green strategy is to prevent waste generation. organic-chemistry.org This is achieved by optimizing reactions to maximize selectivity and yield, such as employing the amino-protection strategy during nitration to avoid the formation of unwanted isomers and degradation products. rsc.org

Atom Economy : This principle aims to maximize the incorporation of all materials used in the process into the final product. The synthesis of the target compound via nitration followed by hydrolysis of the protecting group has a better atom economy than a pathway involving the Sandmeyer reaction, which generates nitrogen gas and inorganic salts as byproducts. wikipedia.org Catalytic hydrogenation of a dinitro precursor to selectively form the amino group would have excellent atom economy if hydrogen gas is used as the reductant. google.com

Less Hazardous Chemical Syntheses : This involves designing routes that use and generate substances with minimal toxicity. This could mean exploring alternatives to traditional nitration with large volumes of mixed acid or developing catalytic cyanation methods that avoid the use of highly toxic bulk sodium cyanide. scispace.com Emerging electrochemical methods for synthesizing aromatic nitriles from more benign starting materials like alcohols or toluene derivatives represent a promising green alternative. sciencelink.netrsc.org

Catalysis : The use of catalytic reagents is superior to stoichiometric ones. The synthetic routes rely on acid catalysis for nitration and copper catalysis for Sandmeyer reactions. wikipedia.orgmasterorganicchemistry.com These catalytic processes reduce the amount of chemical waste generated compared to using stoichiometric reagents.

By integrating these principles, the synthesis of this compound can be designed to be not only efficient and selective but also safer and more environmentally sustainable.

Spectroscopic Characterization and Structural Elucidation of 2 4 Amino 3 Nitrophenyl Acetonitrile and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and vibrational modes within a molecule. For 2-(4-Amino-3-nitrophenyl)acetonitrile, the spectra are characterized by absorption bands corresponding to its distinct structural features: the nitrile, amino, and nitro groups, as well as the substituted benzene (B151609) ring.

While specific experimental spectra for this compound are not widely reported in publicly available literature, the expected vibrational frequencies can be predicted based on established group frequencies.

Nitrile Group (C≡N): The carbon-nitrogen triple bond stretch is a prominent and sharp peak, typically appearing in the 2220-2260 cm⁻¹ region. For aromatic nitriles, conjugation can lower this frequency slightly.

Nitro Group (NO₂): This group is characterized by two distinct stretching vibrations: an asymmetric stretch usually found between 1500-1570 cm⁻¹ and a symmetric stretch appearing in the 1300-1370 cm⁻¹ range.

Amino Group (NH₂): The N-H stretching vibrations of the primary amine are expected to produce two bands in the 3300-3500 cm⁻¹ region (one for asymmetric and one for symmetric stretching). An N-H bending (scissoring) vibration is also anticipated around 1590-1650 cm⁻¹.

Aromatic Ring: The spectra would also display characteristic peaks for aromatic C-H stretching just above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Nitrile (C≡N) | Stretch | 2220 - 2260 |

| Amino (N-H) | Bend (Scissoring) | 1590 - 1650 |

| Aromatic (C=C) | Ring Stretch | 1400 - 1600 |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. The predicted NMR data for this compound in a common solvent like DMSO-d₆ is outlined below.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the amino protons.

Aromatic Protons: The three protons on the benzene ring would appear as a complex set of signals in the aromatic region (typically 6.0-8.5 ppm). Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) depend on the electronic effects of the amino and nitro substituents. The proton ortho to the nitro group would be the most deshielded.

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the nitrile and the aromatic ring would likely appear as a singlet in the range of 3.8-4.2 ppm.

Amino Protons (-NH₂): The two protons of the amino group would give rise to a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but typically expected in the 5.0-6.0 ppm range.

¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule.

Aromatic Carbons: The six carbons of the benzene ring would have signals in the 110-155 ppm range. The carbons directly attached to the nitro and amino groups would show the largest shifts.

Nitrile Carbon (-C≡N): The nitrile carbon typically resonates in the 115-125 ppm range.

Methylene Carbon (-CH₂-): The methylene carbon signal is expected to appear further upfield, generally in the 20-30 ppm region.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic (3H) | m | 6.5 - 8.0 |

| Methylene (-CH₂) | s | 3.8 - 4.2 |

| Amino (-NH₂) | br s | 5.0 - 6.0 |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (6C) | 110 - 155 |

| Nitrile (-C≡N) | 115 - 125 |

X-Ray Diffraction (XRD) Analysis for Solid-State Structures

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A search of publicly available scientific literature and crystallographic databases did not yield a reported crystal structure for this compound. Therefore, a detailed analysis of its solid-state structure and packing is not possible at this time. Such an analysis would require experimental single-crystal XRD data.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (Molecular Formula: C₈H₇N₃O₂), the expected molecular weight is approximately 177.16 g/mol .

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a molecular ion peak would be expected at an m/z value of 177.

Fragmentation Pattern: The molecule is expected to fragment in predictable ways. Common fragmentation pathways could include the loss of the nitro group (NO₂, 46 Da), leading to a fragment ion at m/z 131. Another likely fragmentation is the loss of the cyanomethyl radical (•CH₂CN, 40 Da), resulting in a fragment at m/z 137. The cleavage of the entire cyanomethyl group could also occur.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Proposed Formula | Expected m/z |

|---|---|---|

| [M]⁺ | [C₈H₇N₃O₂]⁺ | 177 |

| [M - NO₂]⁺ | [C₈H₇N₂]⁺ | 131 |

| [M - CH₂CN]⁺ | [C₇H₅N₂O₂]⁺ | 137 |

Table of Compounds

| Compound Name |

|---|

Computational Chemistry and Theoretical Investigations of 2 4 Amino 3 Nitrophenyl Acetonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is employed to investigate the fundamental properties of 2-(4-Amino-3-nitrophenyl)acetonitrile, from its three-dimensional structure to its electronic behavior. These calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-311G(d,p), to solve the Schrödinger equation in an approximate manner.

Molecular Geometry Optimization and Conformer Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This process involves finding the minimum energy structure on the potential energy surface. For this compound, this optimization reveals the precise bond lengths, bond angles, and dihedral angles that define its shape.

Analysis of related structures, such as (4-nitrophenyl)acetonitrile, shows that the conversion to an anionic form leads to significant structural changes, including the quinoidization of the phenyl ring and a shift in the geometry of the methylenic carbon from tetrahedral to planar. While specific optimized parameters for this compound are not detailed in the available literature, the fundamental geometry would consist of a benzene (B151609) ring co-substituted with an amino group, a nitro group, and a cyanomethyl group. The rotational freedom around the single bonds, particularly the C-C bond connecting the cyanomethyl group to the ring and the C-N bonds of the amino and nitro groups, allows for different conformers. A thorough analysis would compare the relative energies of these conformers to identify the global minimum energy structure, which is the most likely conformation to exist.

Table 1: Representative Geometric Parameters for Aromatic Nitro and Cyano Compounds This table is illustrative, based on typical values from DFT calculations on similar molecules, as specific data for the target compound is not available.

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C-C (aromatic) | 1.39 - 1.41 | 118 - 121 |

| C-N (amino) | ~1.36 | - |

| C-N (nitro) | ~1.48 | - |

| N-O (nitro) | ~1.21 | ~125 (O-N-O) |

| C-C (cyanomethyl) | ~1.51 | - |

Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distributions)

The electronic structure of a molecule is key to understanding its stability and reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability.

For aromatic compounds with electron-donating (amino) and electron-withdrawing (nitro, cyano) groups, the HOMO is typically localized on the electron-rich parts of the molecule (the amino group and the phenyl ring), while the LUMO is concentrated on the electron-deficient parts (the nitro group). The interaction between these donor and acceptor groups tends to decrease the HOMO-LUMO gap. DFT calculations for similar molecules, like other aminobenzonitriles, confirm this trend. nih.gov A smaller frontier orbital gap suggests that the molecule can be easily excited, which is relevant for its optical properties. nih.gov

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. In this compound, the oxygen atoms of the nitro group and the nitrogen of the cyano group are expected to carry significant negative charges, while the nitrogen of the amino group would be less negative or even positive, reflecting its electron-donating nature. The carbon atom attached to the nitro group would likely have a positive charge.

Table 2: Frontier Orbital Energies and Related Parameters This table presents conceptual values for illustrative purposes based on similar compounds.

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 |

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO of one molecule and the LUMO of another. nih.gov The shapes and energies of these orbitals in this compound allow for the prediction of its behavior in chemical reactions.

The HOMO, being the orbital from which an electron is most easily removed, indicates the sites susceptible to electrophilic attack. For this molecule, the HOMO density is expected to be high on the amino group and the aromatic ring. Conversely, the LUMO indicates sites susceptible to nucleophilic attack, as it is the lowest energy orbital that can accept an electron. The LUMO density would be concentrated on the nitro group and the cyanomethyl group. Therefore, FMO theory predicts that electrophiles will preferentially react at the amino group or the phenyl ring, while nucleophiles will target the regions associated with the nitro and cyano functionalities.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface and color-coded to indicate electrostatic potential. Red regions signify negative potential (electron-rich areas), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), which are susceptible to nucleophilic attack. Green and yellow areas represent intermediate potential.

For this compound, the MEP map would show intense red areas around the oxygen atoms of the nitro group and the nitrogen of the nitrile group, identifying these as the most negative sites. A blue or electron-deficient region would be expected around the hydrogen atoms of the amino group. The aromatic ring would display a gradient of colors, reflecting the influence of the different substituent groups. Such maps are invaluable for understanding intermolecular interactions, including hydrogen bonding.

Local Reactivity Descriptors (e.g., Fukui Functions)

While global descriptors like the HOMO-LUMO gap describe the reactivity of the molecule as a whole, local reactivity descriptors pinpoint reactive sites within the molecule. Fukui functions are among the most important local descriptors derived from DFT. They measure the change in electron density at a specific point in the molecule when an electron is added or removed.

There are three types of Fukui functions:

f+(r) : for nucleophilic attack (electron addition)

f-(r) : for electrophilic attack (electron removal)

f0(r) : for radical attack

By calculating these functions for this compound, one can quantitatively determine which atoms are most likely to act as electrophilic or nucleophilic centers, providing a more detailed picture of reactivity than MEP maps alone. The sites with the largest f+(r) value are most susceptible to nucleophilic attack, while those with the largest f-(r) value are most susceptible to electrophilic attack.

Prediction of Non-Linear Optical (NLO) Properties

Organic molecules with significant charge asymmetry, often arising from the connection of strong electron-donor and electron-acceptor groups through a π-conjugated system, can exhibit large non-linear optical (NLO) responses. These materials are of great interest for applications in optoelectronics and photonics.

The presence of the electron-donating amino group and the electron-withdrawing nitro and cyano groups in this compound suggests that it may possess significant NLO properties. The intramolecular charge transfer (ICT) from the donor (amino) to the acceptors (nitro, cyano) via the phenyl π-system is the primary origin of the NLO response.

Computational methods can predict NLO properties by calculating the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is a key measure of the second-order NLO activity of a molecule. DFT calculations are a standard method for computing these properties. For molecules with promising NLO characteristics, the calculated β value is typically many times larger than that of a reference compound like urea. The presence of strong donor and acceptor groups, as found in the title compound, is known to significantly enhance the hyperpolarizability. nih.gov

Table 3: Calculated Non-Linear Optical Properties This table presents conceptual values for illustrative purposes. Calculations are typically performed at a specific functional/basis set level.

| Property | Description |

|---|---|

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. |

| Polarizability (α) | The ease with which the electron cloud can be distorted by an electric field. |

Ab Initio and Semi-Empirical Calculations for Spectroscopic Correlation

Ab initio and semi-empirical quantum chemistry methods are fundamental tools for predicting the spectroscopic properties of molecules. Ab initio methods, Latin for "from the beginning," use the principles of quantum mechanics without experimental parameters, solving the Schrödinger equation to determine a molecule's electronic structure. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) fall under this broad category. Semi-empirical methods, in contrast, simplify these calculations by incorporating some parameters derived from experimental data, making them computationally less expensive.

For this compound, these calculations would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. Once the optimized structure is obtained, vibrational frequencies can be calculated. These theoretical frequencies correspond to the vibrational modes of the molecule, which are observed experimentally in Infrared (IR) and Raman spectroscopy. By comparing the calculated vibrational spectrum with an experimental one, a detailed assignment of the spectral bands to specific molecular motions (e.g., N-H stretching of the amino group, C≡N stretching of the nitrile, or symmetric and asymmetric stretching of the NO2 group) can be achieved.

Similarly, electronic excitation energies can be calculated using methods like Time-Dependent DFT (TD-DFT). These calculations predict the wavelengths at which the molecule will absorb light in the Ultraviolet-Visible (UV-Vis) spectrum. The correlation between theoretical and experimental spectra can confirm the molecular structure and provide a detailed understanding of its electronic transitions.

Due to the lack of specific published data, a data table correlating theoretical and experimental spectroscopic values for this compound cannot be provided at this time.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for mapping out the pathways of chemical reactions, providing insights that are often difficult or impossible to obtain through experiments alone. researchgate.net For a molecule like this compound, which has multiple reactive sites, computational studies could elucidate mechanisms for various potential transformations, such as nucleophilic substitution at the aromatic ring, reduction of the nitro group, or reactions involving the nitrile functionality.

For instance, one could computationally model the reduction of the nitro group to an amino group. This would involve calculating the step-by-step pathway, identifying intermediates, and determining the transition state for each step. Such a study would reveal the most likely sequence of events and the energetic barriers involved, offering a detailed molecular-level picture of the transformation. Modern computational studies are increasingly capable of modeling complex reaction systems and identifying subtle mechanistic features.

As no specific computational studies on the reaction mechanisms of this compound have been found in the literature, a data table of activation energies or reaction enthalpies cannot be presented.

Solvent Effects on Electronic Structure and Reactivity via Continuum Solvation Models

Chemical reactions are most often carried out in a solvent, which can have a profound impact on the electronic structure of molecules and the rates and mechanisms of reactions. Continuum solvation models are a computationally efficient way to account for these solvent effects. In these models, the solvent is treated as a continuous medium with a characteristic dielectric constant, rather than as individual molecules. The solute molecule is placed in a cavity within this dielectric continuum, and the electrostatic interaction between the solute and the polarized continuum is calculated.

Popular continuum models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). By performing quantum mechanical calculations on this compound within such a model, one can predict how its properties would change in different solvents. For example, the polarity of the solvent can influence the distribution of electron density in the molecule, which in turn affects its dipole moment and spectroscopic properties. Studies on similar nitroaromatic compounds have shown that solvent can influence excited state energies and photochemical reactivity.

Furthermore, these models can be used to calculate reaction profiles in solution. By computing the energies of reactants, transition states, and products in the presence of the solvent continuum, one can determine how the solvent stabilizes or destabilizes each species and, consequently, how it affects the activation energy and thermodynamics of the reaction. For a polar molecule like this compound, moving to a more polar solvent would be expected to have a significant impact on its reactivity.

A detailed data table illustrating the solvent effects on the properties of this compound is not available due to the absence of specific computational studies on this compound.

Applications of 2 4 Amino 3 Nitrophenyl Acetonitrile in Advanced Chemical Synthesis

Role as a Key Intermediate in Precursor Synthesis for Biologically Active Molecules

The molecular architecture of 2-(4-Amino-3-nitrophenyl)acetonitrile, particularly the presence and specific arrangement of its amino and nitro groups, is critical to its reactivity and makes it a significant intermediate in medicinal chemistry. smolecule.com Research has identified it as a key intermediate in the synthesis of quinoline (B57606) inhibitors, specifically for PI3K/mTOR inhibitors. researchgate.netatlantis-press.com The synthesis of derivatives of NVP-BEZ235, a dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) inhibitor, can utilize this compound. researchgate.netatlantis-press.com

The compound's utility stems from its role as a precursor that can undergo various chemical transformations. smolecule.com For instance, the nitro group can be reduced to form a second amino group, creating a diamino-substituted phenylacetonitrile (B145931), while the existing amino group can participate in nucleophilic substitution reactions. smolecule.com This versatility allows for its incorporation into more complex molecular frameworks characteristic of pharmaceuticals and other biologically active molecules. mdpi.comnih.gov The broader class of nitrophenylacetonitriles, to which this compound belongs, are recognized as important pharmaceutical intermediates. google.comgoogle.com

| Target Molecule Class | Specific Example/Target | Role of this compound |

|---|---|---|

| PI3K/mTOR Inhibitors | Derivatives of NVP-BEZ235 | Key Intermediate researchgate.netatlantis-press.com |

| Heterocyclic Systems | Quinoline-based inhibitors | Precursor/Building Block researchgate.netatlantis-press.com |

| General Pharmaceuticals | Molecules with a nitroarene core | Intermediate mdpi.comgoogle.com |

Building Block for Agrochemical Research

In addition to its role in pharmaceuticals, the parent structure of nitrophenylacetonitrile is utilized in the preparation of agricultural chemicals. google.comgoogle.com The functional groups on this compound allow it to act as a versatile building block for creating more complex molecules with potential applications in agrochemical research. The reactivity of the amino, nitro, and nitrile moieties can be exploited to synthesize a variety of derivatives, which can then be screened for herbicidal, fungicidal, or insecticidal properties.

Development of Advanced Materials

The compound's distinct electronic and structural characteristics make it a candidate for the synthesis of novel materials with advanced properties.

This compound is classified among compounds used for electronic materials. smolecule.com Its molecular structure is well-suited for applications in nonlinear optical (NLO) materials. researchgate.net Organic NLO materials often derive their properties from delocalized π-electron systems (the phenyl ring) connected to electron-donating (the amino group) and electron-accepting (the nitro group) groups, which is a key feature of this molecule. researchgate.net This arrangement can lead to significant second-order hyperpolarizability. researchgate.net

Furthermore, the compound could potentially serve as a monomer for the synthesis of conductive polymers. nih.gov Materials like polypyrrole and polyaniline are synthesized from monomer units, often through electropolymerization in solvents like acetonitrile (B52724). nih.govmdpi.com The amino and nitrile groups on the phenyl ring of this compound could be functionalized or directly participate in polymerization reactions to create novel polymers with tailored electronic properties. nih.gov

| Material Type | Relevant Structural Features | Potential Application |

|---|---|---|

| Nonlinear Optical (NLO) Materials | Amino (donor) and nitro (acceptor) groups on a π-conjugated phenyl ring | Optical communications, information processing researchgate.net |

| Conductive Polymers | Aromatic ring with functional groups (amino, nitrile) suitable for polymerization | Flexible electronics, sensors nih.govmdpi.com |

In coordination chemistry, this compound can function as a versatile ligand. The nitrile group (-C≡N) is classified as a charge-neutral Lewis base (an L-type ligand) capable of coordinating with transition metals. wikipedia.org Nitrile ligands are known to form complexes with a variety of metals, and their coordination can activate the nitrile group for further reactions. wikipedia.org

Beyond the nitrile, the amino group (-NH2) and the oxygen atoms of the nitro group (-NO2) also present potential coordination sites, allowing the molecule to act as a multidentate or bridging ligand. researchgate.netmdpi.com The ability to bind to metal centers through one or more of these functional groups makes it a valuable component for designing metal complexes with specific geometries and electronic properties for applications in catalysis and materials science. science.govmdpi.com

The development of porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) relies on precisely designed molecular building blocks. mdpi.comresearchgate.net this compound possesses the necessary characteristics to be a valuable building block for these advanced materials.

Covalent Organic Frameworks (COFs): COFs are constructed from organic monomers linked by strong covalent bonds. nih.govescholarship.org The amino group on the molecule is a common functional group used in COF synthesis, typically reacting with aldehydes to form stable imine linkages. nih.gov This makes the compound a suitable candidate for creating highly ordered, porous, and functional COF structures. mdpi.comresearchgate.net

Metal-Organic Frameworks (MOFs): MOFs are formed by the coordination of metal ions or clusters with organic ligands. nih.govresearchgate.net The multiple potential coordination sites (amino, nitrile, and nitro groups) on this compound make it an attractive ligand for MOF synthesis. nih.govacs.org Specifically, amino-functionalized and nitro-containing ligands have been successfully used to create stable MOFs with tailored pore environments for applications in gas storage, separation, and catalysis. researchgate.netmdpi.com

Synthesis of Specialized Chemical Probes and Tags

The structural framework of this compound is analogous to other compounds that exhibit fluorescent properties. For instance, derivatives of 2-aminonicotinonitrile have shown promise as fluorescent sensors. nih.gov The fluorescence in such organic molecules often arises from the intramolecular charge transfer between an electron-donating group (like -NH2) and an electron-withdrawing group (like -NO2 and -CN) through a conjugated π-system (the phenyl ring). This electronic push-pull system in this compound provides a strong basis for its use as a core structure in the design of novel fluorescent probes and tags for chemical and biological sensing applications.

Design of Photoaffinity Labeling Reagents

Photoaffinity labeling is a powerful technique to identify and study biomolecular interactions. It typically involves a molecule with a photoreactive group that, upon irradiation with light, forms a highly reactive intermediate capable of covalently bonding to a nearby interacting biomolecule.

Although the core structure of this compound contains a nitroaryl group, which can be a precursor to a photoreactive nitrene, there is no specific literature that describes its derivatization and application as a photoaffinity labeling reagent. Research in this area has more commonly focused on related structures, such as 4-amino-3-nitrophenyl azide. This related compound, upon photolysis, generates a nitrene that can undergo various reactions, including insertion into C-H and N-H bonds, making it suitable for cross-linking studies.

Table 1: Comparison of Potential Photoreactive Precursors

| Compound | Photoreactive Group Precursor | Reactive Intermediate | Key Feature |

| This compound | Nitro Group | Nitrene (hypothetical) | No documented use as a photoaffinity label. |

| 4-Amino-3-nitrophenyl azide | Azide Group | Nitrene | Established use in photoaffinity labeling. |

Precursors for Radiotracer Development

Radiotracers are molecules in which one or more atoms have been replaced by a radionuclide. They are essential tools in medical imaging techniques like Positron Emission Tomography (PET) for visualizing and quantifying biological processes in vivo. The development of novel radiotracers often involves the synthesis of precursor molecules that can be readily labeled with a positron-emitting isotope, such as fluorine-18 (B77423) or carbon-11.

The chemical structure of this compound possesses functional groups (amino and nitro groups, and a phenyl ring) that could potentially be modified or utilized for radiolabeling. For instance, the amino group could be a site for acylation or alkylation with a radiolabeled prosthetic group, or the aromatic ring could be a target for electrophilic radiofluorination. However, a thorough review of the literature does not indicate that this compound has been specifically investigated or utilized as a precursor for the synthesis of PET radiotracers. The development of radiotracers is a highly specialized field, and the selection of precursors is guided by factors such as synthetic accessibility, labeling efficiency, and the desired biological targeting of the final radiotracer.

Table 2: Potential Radiolabeling Strategies for Aromatic Compounds

| Radionuclide | Labeling Strategy | Precursor Requirement | Application in this compound |

| Fluorine-18 | Nucleophilic Aromatic Substitution | Activated aromatic ring with a good leaving group (e.g., nitro, trimethylammonium) | The nitro group could potentially serve as a leaving group for radiofluorination, but this has not been reported. |

| Carbon-11 | Methylation | Precursor with a nucleophilic site (e.g., amine, phenol) | The amino group could be a target for methylation with [¹¹C]methyl iodide or [¹¹C]methyl triflate, though this specific application is not documented. |

Advanced Derivatives and Analogues Research of 2 4 Amino 3 Nitrophenyl Acetonitrile

Structure-Reactivity and Structure-Property Relationship Studies in Modified Analogues

The chemical behavior of 2-(4-Amino-3-nitrophenyl)acetonitrile is dictated by the interplay of its three key functional groups: the amino (-NH2), nitro (-NO2), and acetonitrile (B52724) (-CH2CN) moieties attached to the benzene (B151609) ring. The relative positions of these groups create a unique electronic environment that governs the molecule's reactivity and properties.

The amino group is a strong electron-donating group (EDG), increasing the electron density of the aromatic ring, particularly at the ortho and para positions, through resonance effects. wikipedia.org Conversely, the nitro group is a powerful electron-withdrawing group (EWG), which significantly decreases the ring's electron density. wikipedia.org The nitrile group also acts as an electron-withdrawing group. This push-pull electronic configuration makes the molecule highly polarized.

Structure-activity relationship (SAR) studies on analogous compounds, such as amino/nitro-substituted 3-arylcoumarins, have demonstrated that the positioning of these functional groups is critical for biological activity. mdpi.comnih.gov For instance, the presence and location of a nitro group can be essential for the antibacterial properties of certain molecular scaffolds. mdpi.com In the context of this compound, modifications to this substitution pattern would be expected to profoundly impact its chemical reactivity and potential biological applications. Altering the electronic nature of substituents can influence factors like nucleophilicity, electrophilicity, and the stability of reaction intermediates. studypug.com For example, introducing additional electron-donating groups could enhance the ring's nucleophilicity, making it more susceptible to electrophilic aromatic substitution, while adding more electron-withdrawing groups would further deactivate the ring toward such reactions but could activate it for nucleophilic aromatic substitution.

Systematic Introduction of Diverse Substituents and Their Synthetic Impact

The systematic introduction of various substituents onto the aromatic ring of this compound allows for the fine-tuning of its physicochemical properties. The synthetic impact of these modifications is significant, as the nature of the substituent—whether electron-donating or electron-withdrawing—can alter reaction pathways and yields.

Electron-Donating Groups (EDGs): The introduction of EDGs, such as methoxy (-OCH3) or alkyl groups, would generally increase the electron density of the aromatic ring. studypug.com This enhancement of nucleophilicity can facilitate electrophilic substitution reactions. However, it can also affect the reactivity of the existing functional groups. For instance, an increased electron density on the amino group could make it more susceptible to oxidation.

Electron-Withdrawing Groups (EWGs): Conversely, adding further EWGs, such as halogens (-Cl, -Br) or additional nitro groups, would make the aromatic ring more electron-deficient. studypug.com This deactivation generally hinders electrophilic aromatic substitution but can make the molecule a suitable substrate for nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the ring. The presence of multiple EWGs can also increase the acidity of the benzylic protons of the acetonitrile group, facilitating their removal by a base for subsequent alkylation reactions. researchgate.net

The synthetic strategy for introducing these substituents is also a key consideration. Nitration is a primary method for adding nitro groups, with reaction conditions directing the position of substitution. nih.gov Halogenation and Friedel-Crafts reactions can be used to introduce other groups, although the existing deactivating nitro group would direct incoming electrophiles to the meta position relative to it. wikipedia.org

Below is a table summarizing the expected synthetic impact of introducing diverse substituents.

| Substituent Type | Example Groups | Position on Ring (Relative to -NH2) | Expected Impact on Reactivity | Potential Synthetic Challenges |

| Strongly Activating (EDG) | -OH, -OCH3 | Ortho, Para | Increases ring nucleophilicity, directs electrophiles. | May lead to over-reactivity or side reactions like oxidation. |

| Weakly Activating (EDG) | -CH3, -C2H5 | Ortho, Para | Moderately increases ring nucleophilicity. | Steric hindrance may influence regioselectivity. |

| Deactivating (EWG - Halogen) | -F, -Cl, -Br | Ortho, Para | Deactivates ring but still directs electrophiles to ortho/para positions. | Can serve as a leaving group in nucleophilic aromatic substitution. |

| Strongly Deactivating (EWG) | -CF3, -SO3H | Meta | Strongly decreases ring nucleophilicity, directs electrophiles to meta positions. | Harsh reaction conditions may be required for further substitutions. |

Functional Group Interconversions and Esterification Studies

The functional groups of this compound—amino, nitro, and nitrile—are highly versatile and can be chemically transformed into a wide array of other functionalities, providing access to a large library of derivatives. researchgate.net

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using various reagents, such as catalytic hydrogenation (e.g., H2/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). acs.orglibretexts.org This transformation would yield 2-(3,4-diaminophenyl)acetonitrile (B8073634), a valuable intermediate for the synthesis of heterocyclic compounds like benzimidazoles.

Modification of the Amino Group: The primary amino group can undergo diazotization when treated with nitrous acid, forming a diazonium salt. This intermediate is highly useful and can be substituted by a wide range of groups (e.g., -OH, -Cl, -Br, -CN, -H) through Sandmeyer or related reactions.

Hydrolysis and Esterification of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid, yielding (4-amino-3-nitrophenyl)acetic acid. libretexts.org This carboxylic acid derivative can then undergo esterification. The reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or conversion to an acyl chloride followed by reaction with an alcohol would produce the corresponding ester. medcraveonline.com These ester derivatives can exhibit altered solubility and pharmacokinetic properties. medcraveonline.com For example, enzymatic synthesis is also a viable route for creating ester derivatives from related compounds. researchgate.net

The table below outlines some key functional group interconversions.

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Product Class |

| Nitro (-NO2) | H2, Pd/C or Sn/HCl | Amino (-NH2) | Diamine |

| Amino (-NH2) | NaNO2, HCl (0-5 °C) | Diazonium (-N2+) | Diazonium Salt |

| Nitrile (-C≡N) | H3O+ or OH-, then H3O+ | Carboxylic Acid (-COOH) | Carboxylic Acid |

| Carboxylic Acid (-COOH) | R-OH, H+ (catalyst) | Ester (-COOR) | Ester |

| Nitrile (-C≡N) | LiAlH4 then H2O | Primary Amine (-CH2NH2) | Primary Amine |

Cyclization and Intramolecular Rearrangement Products

The strategic placement of the amino, nitro, and acetonitrile groups on the phenyl ring makes this compound and its derivatives prime candidates for intramolecular cyclization reactions to form various heterocyclic systems.

Cyclization Involving the Amino and Nitrile Groups: The amino group and the adjacent acetonitrile side chain can participate in cyclization reactions. For instance, derivatives of 2-(aminophenyl)acetonitrile can be used to synthesize quinazolines through palladium-catalyzed tandem addition/cyclization reactions. nih.gov The primary amino group can act as a nucleophile, potentially attacking an activated form of the nitrile or a derivative thereof to form nitrogen-containing rings.

Cyclization via the Nitro Group: The nitro group can be a precursor for cyclization. Reductive cyclization is a common strategy where the nitro group is reduced in situ to a nitroso or hydroxylamino intermediate, which then reacts with a nearby functional group. mdpi.com For example, the reduction of ortho-nitro compounds can lead to the formation of indoles or quinolines depending on the other substituents. mdpi.com In analogues like 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, the amino group can undergo oxidative cyclization to form 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.govacs.org This suggests that the amino group in the target molecule could similarly participate in intramolecular cyclization under oxidative conditions.

Intramolecular Rearrangements: Aromatic nitro compounds can undergo rearrangement under certain conditions. For example, o-nitrophenols have been shown to rearrange in strong acids like trifluoromethanesulphonic acid, where the nitro group migrates to a different position on the ring. rsc.org While the subject molecule is not a phenol, the principle of acid-catalyzed intramolecular rearrangement of a nitro group could potentially be applied to its derivatives under specific conditions.

Some potential cyclization products are listed in the table below.

| Reacting Functional Groups | Reaction Type | Potential Heterocyclic Product |

| Amino and ortho-positioned group | Nucleophilic addition/condensation | Benzimidazole (B57391), Benzoxazole, Benzothiazole (depending on ortho group) |

| Reduced Nitro and Acetonitrile derivative | Reductive Cyclization | Indole or Quinoline (B57606) derivatives |

| Amino and Acetonitrile | Oxidative Cyclization | Indolinone derivatives |

Investigations into Supramolecular Assembly and Self-Organization

The distinct functional groups of this compound provide multiple sites for non-covalent interactions, making its derivatives interesting candidates for studies in supramolecular chemistry and self-organization.

Hydrogen Bonding: The amino group (-NH2) is a strong hydrogen bond donor, while the oxygen atoms of the nitro group (-NO2) and the nitrogen atom of the nitrile group (-C≡N) are hydrogen bond acceptors. This donor-acceptor capability allows for the formation of extensive intermolecular hydrogen bonding networks, which can direct the assembly of molecules into well-ordered one-, two-, or three-dimensional structures. In related nitrophenol systems, hydrogen bonding has been shown to be a dominant factor in the formation of molecular clusters. acs.org

π–π Stacking: The electron-deficient nature of the aromatic ring, due to the strong withdrawing effect of the nitro and nitrile groups, promotes π–π stacking interactions with electron-rich aromatic systems. Aromatic nitro compounds are well-known for their ability to form charge-transfer complexes with electron-rich aromatic hydrocarbons. libretexts.org This interaction involves the stacking of aromatic rings in parallel planes, contributing to the stability of the resulting supramolecular assembly.

Dipole-Dipole and Other Interactions: The molecule possesses a significant dipole moment due to its polarized electronic structure. These dipole-dipole interactions can play a crucial role in the packing of molecules in the solid state. Furthermore, uncommon interactions, such as antiparallel nitrile-nitrile interactions, have been observed in coordination polymers and can contribute to the stability of supramolecular structures. researchgate.net The energy of these interactions can be comparable to that of conventional hydrogen bonds. researchgate.net

By modifying the substituents on the aromatic ring, it is possible to modulate these non-covalent forces to control the self-assembly process and engineer materials with specific structural and functional properties.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of polyfunctional aromatic compounds often relies on harsh reagents and multi-step processes that generate significant waste. Future research will prioritize the development of green and sustainable methods for the synthesis of 2-(4-Amino-3-nitrophenyl)acetonitrile. solubilityofthings.comneuroquantology.com This involves moving beyond classical nitration techniques, which typically use a hazardous mixture of sulfuric and nitric acids, and exploring more environmentally benign alternatives.

Key areas of development include:

Solid Acid Catalysts: Utilizing recyclable solid acid catalysts, such as zeolites or functionalized resins, for the regioselective nitration of 4-aminophenylacetonitrile could eliminate the need for corrosive liquid acids and simplify product purification.

Alternative Nitrating Agents: Investigating milder and more selective nitrating agents, like dinitrogen pentoxide or organic nitrates in conjunction with catalysts, can improve reaction control and reduce the formation of unwanted byproducts.

Biocatalysis: The application of enzymes in organic synthesis is a rapidly growing field. solubilityofthings.comnumberanalytics.com Future studies could explore the potential of engineered nitroreductases or aminotransferases for the selective synthesis or modification of the target molecule under mild, aqueous conditions. numberanalytics.com

Solvent-Free Reactions: The move towards solvent-free or "neat" reaction conditions, potentially aided by microwave or ball-milling technologies, aligns with the principles of green chemistry by reducing solvent waste and often accelerating reaction times. neuroquantology.com

| Methodology | Traditional Approach | Sustainable Alternative | Anticipated Benefits |

|---|---|---|---|

| Nitration | Mixed Acid (H₂SO₄/HNO₃) | Solid Acid Catalysts; N₂O₅ | Reduced hazardous waste, improved safety, catalyst recyclability. |

| Reduction (of Nitro Group) | Metal Hydrides (e.g., NaBH₄) | Catalytic Transfer Hydrogenation | Higher chemoselectivity, milder conditions, avoidance of stoichiometric metal waste. |

| Solvent Use | Organic Solvents (e.g., DCM, Toluene) | Ionic Liquids, Supercritical Fluids, Solvent-Free | Reduced environmental impact and toxicity. solubilityofthings.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of aromatic nitro compounds often involves highly exothermic and potentially hazardous reactions, making them ideal candidates for translation from batch to continuous flow processing. beilstein-journals.orgnih.gov Flow chemistry offers superior control over reaction parameters like temperature and mixing, enhancing safety and often improving yield and selectivity. researchgate.net

Future research will focus on developing a complete, end-to-end flow synthesis of this compound. This could involve sequential reactor modules for nitration, work-up, and purification. Furthermore, the reduction of the nitro group, a transformation frequently performed under flow conditions, could be integrated into such a sequence. beilstein-journals.orgnih.gov

Beyond flow chemistry, the integration of automated synthesis platforms and robotics, guided by machine learning algorithms, represents a paradigm shift in chemical synthesis. beilstein-journals.orgrsc.orgwikipedia.org These platforms can:

Accelerate Reaction Optimization: Automated systems can perform numerous experiments under varying conditions (temperature, concentration, catalyst loading) to rapidly identify the optimal parameters for a given transformation. beilstein-journals.org

Enable High-Throughput Screening: The derivatization of the this compound core can be automated to rapidly generate libraries of new compounds for screening in materials science or other applications. researchgate.net

Create Digital Synthesis Recipes: Once a synthetic route is optimized on an automated platform, it can be stored as a digital file, ensuring high reproducibility and facilitating knowledge transfer between laboratories. rsc.org

Advanced Multi-Scale Computational Modeling for Predictive Molecular Design

Computational chemistry is an indispensable tool for understanding and predicting chemical reactivity, guiding experimental design and saving significant resources. neuroquantology.com For a polyfunctional molecule like this compound, advanced computational modeling will be crucial for future research.

Reactivity and Regioselectivity Prediction: Density Functional Theory (DFT) calculations can be used to model electrophilic aromatic substitution reactions on the ring. nih.gov By calculating electron densities and the energies of reaction intermediates, researchers can predict the most likely site for further substitution and understand how the competing electronic effects of the amino and nitro groups influence this outcome. researchgate.netnih.gov

Catalyst Design and Mechanism Elucidation: Computational models can simulate the interaction between the substrate and a potential catalyst. This allows for the in-silico design of catalysts with optimal geometry and electronic properties for achieving high chemo- and regioselectivity. researchgate.net It also helps in elucidating complex reaction mechanisms.

Generative AI for Molecular Design: Emerging artificial intelligence and machine learning tools can be trained on vast chemical databases to design new molecules with desired properties. acs.orgglobenewswire.comnih.gov Using this compound as a starting fragment, generative models could propose novel derivatives with tailored electronic or physical properties for specific applications. chemrxiv.orgacs.org

Exploration of Undiscovered Reactivity Modes and Chemical Space Expansion

The true potential of this compound lies in its use as a versatile building block for creating a diverse range of more complex molecules. Its polyfunctional nature allows for a multitude of transformations, enabling a broad expansion of its chemical space. libretexts.org

Future research will systematically explore these reactivity modes:

Amino Group Derivatization: The primary amino group is a handle for numerous reactions, including acylation, sulfonation, and the formation of Schiff bases. nih.govsdiarticle4.com It can also be converted into a diazonium salt, opening access to Sandmeyer-type reactions to introduce a wide variety of substituents (e.g., halogens, hydroxyl, cyano).

Nitro Group Transformation: Beyond reduction to an amine, the nitro group can participate in more complex transformations, including partial reduction to hydroxylamine (B1172632) or nitroso functionalities, or involvement in cyclization reactions. mdpi.com

Building Heterocyclic Systems: The reduction of the nitro group to form 2-(3,4-diaminophenyl)acetonitrile (B8073634) provides a key intermediate. This ortho-diamine can be readily cyclized with various one- or two-carbon units (e.g., carboxylic acids, aldehydes) to construct fused heterocyclic systems like benzimidazoles, which are prevalent in medicinal chemistry and materials science.

Nitrile Group Chemistry: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, significantly altering the molecule's properties and providing new points for further derivatization.

| Reactive Site | Transformation | Potential Product Class | Significance |

|---|---|---|---|

| Amino Group | Diazotization → Sandmeyer Reaction | Halogenated, hydroxylated derivatives | Introduces diverse functional groups. |

| Nitro Group | Full Reduction | ortho-Diamines | Precursor to fused heterocycles. |

| Nitrile Group | Hydrolysis | Phenylacetic acids/amides | Alters polarity and reactivity. |

| Aromatic Ring | Directed C-H Functionalization | Regio-specifically substituted anilines | Precise control over substitution patterns. |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(4-Amino-3-nitrophenyl)acetonitrile with high regioselectivity?

- Methodological Answer : A stepwise approach involving nitration of 4-aminophenylacetonitrile under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is typical. Protecting the amino group during nitration (e.g., acetylation) can prevent undesired side reactions. Structural analogs, such as N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile, have employed similar strategies to manage competing substituent reactivities .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H NMR : Aromatic protons at positions 5 and 6 of the phenyl ring will exhibit distinct coupling patterns (e.g., doublets or doublet-of-doubles) due to nitro and amino substituents. The acetonitrile CH₂ group typically appears as a singlet near δ 3.8–4.2 ppm.

- IR Spectroscopy : Confirm nitrile (C≡N) stretching at ~2240 cm⁻¹ and nitro (NO₂) asymmetric/symmetric stretches at ~1520 and ~1340 cm⁻¹.

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 192.1 (calculated for C₈H₇N₃O₂) with fragmentation patterns matching loss of NO₂ (46 Da) and CN (26 Da). Comparable methods were applied to derivatives like 2-(4-aminophenyl)acetonitrile .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at 2–8°C to minimize photodegradation and oxidation. Hazard data for structurally similar acetonitriles (e.g., 2-(4-aminophenyl)acetonitrile) indicate acute toxicity (H301/H311/H331), necessitating PPE and fume hood use during handling .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model tautomeric equilibria or steric effects influencing NMR spectra. For example, amino-nitro resonance interactions in the phenyl ring may alter electron density distributions, affecting coupling constants. Studies on N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile utilized DFT to correlate theoretical and experimental dipole moments and charge transfer regions .

Q. What strategies optimize the regioselective functionalization of this compound for drug discovery?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : Use directing effects of the amino and nitro groups. The amino group (strongly activating, para to acetonitrile) directs EAS to position 5, while the nitro group (deactivating, meta to acetonitrile) blocks position 2.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at position 6 (ortho to nitro) requires palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids. Analogous protocols were validated for 2-(3-chloroquinoxalin-2-yl)acetonitrile derivatives .

Q. How do solvent polarity and pH affect the compound’s stability in reaction media?

- Methodological Answer : Conduct accelerated stability studies in acetonitrile/water mixtures (e.g., 70:30 v/v) at varying pH (3–9). Monitor degradation via HPLC-UV (λ = 254 nm). For example, 4-amino-3-nitrophenol derivatives showed pH-dependent hydrolysis rates due to nitro group lability under alkaline conditions .

Q. What thermodynamic properties (e.g., melting point, solubility) are critical for crystallization studies?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Determine melting points (expected range: 140–160°C based on analogs like 4-amino-3-nitrophenol, mp 151–153°C ).

- Solubility Screening : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for high solubility, hexane for recrystallization).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.